molecular formula C₃₁H₄₉K₂NO₁₃S B1145840 Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-43-4

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt

Cat. No. B1145840
CAS RN: 75672-43-4
M. Wt: 753.98
InChI Key:
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Description

Synthesis Analysis

The synthesis of bile acid glucuronides, such as Taurocholic Acid-3-O-β-glucuronide, involves specific enzymatic processes that attach glucuronic acid to bile acids. Studies have demonstrated the efficient synthesis and secretion of cholate glucuronides in animal models, highlighting the rapid and effective clearance of these derivatives from circulation and their excretion through bile or urine as intact molecules (Little, Chari, & Lester, 1985).

Scientific Research Applications

Excretion and Metabolism

  • Biliary and Urinary Excretion : Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt undergoes efficient biliary secretion and urinary excretion, indicating its role in eliminating cholic acid from the circulation (Little, Chari, & Lester, 1985).
  • Intestinal Absorption : Its absorption by the ileum and jejunum is significantly lower compared to other actively transported bile acids, suggesting its reduced absorption from the small intestine (Oelberg, Little, Adcock, & Lester, 1988).

Pathophysiological Role

  • Cholestatic Agent : Lithocholic acid glucuronide, a related compound, exhibits potent cholestatic effects, suggesting a similar potential impact of taurocholic acid glucuronides in liver function and bile production (Oelberg, Chari, Little, Adcock, & Lester, 1984).

Influence on Hepatic Function

  • Impaired Biliary Secretion in Mutant Rats : Studies in rats with congenital defects in hepatobiliary transport show impaired secretion of bile acid glucuronides, highlighting its importance in liver function and bile formation (Kuipers et al., 1989).

Drug Metabolism

  • Interaction with Mutagenic Metabolites : this compound influences the biliary export of mutagenic metabolites, indicating its role in drug metabolism and detoxification processes (Kari, Kauffman, & Thurman, 1985).

Cellular Transport Mechanisms

  • Transport by Multidrug Resistance-associated Protein 3 (Mrp3) : This compound is transported by Mrp3, suggesting its involvement in the transport of organic anions and bile acids, which is crucial for liver function (Hirohashi, Suzuki, Takikawa, & Sugiyama, 2000).

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt involves the conversion of Taurocholic Acid to Taurocholic Acid-3-O-β-glucuronide, followed by the formation of the dipotassium salt.", "Starting Materials": [ "Taurocholic Acid", "Glucuronic Acid", "Potassium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Taurocholic Acid is reacted with Glucuronic Acid in the presence of Methanol and Potassium Hydroxide to form Taurocholic Acid-3-O-β-glucuronide.", "Step 2: Taurocholic Acid-3-O-β-glucuronide is then reacted with Potassium Hydroxide in water to form Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt." ] }

CAS RN

75672-43-4

Molecular Formula

C₃₁H₄₉K₂NO₁₃S

Molecular Weight

753.98

synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, Dipotassium Salt

Origin of Product

United States

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